5-Bromo-2,4-dimethylbenzoic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

5-Bromo-2,4-dimethylbenzoic acid (842136-27-0) is the definitive aryl bromide for Suzuki coupling. Unlike non-halogenated analogs, its pre-installed bromine avoids costly late-stage halogenation. The 5-bromo-2,4-dimethyl pattern is critical: positional isomers (e.g., 3-bromo) alter reactivity, risking reproducibility. High isomeric purity, validated by a >60°C mp difference from the 3-bromo isomer, ensures consistent performance. Procure this intermediate to streamline SAR studies, agrochemical R&D, and precision polymer synthesis. Eliminate regioisomer uncertainty—order with confidence.

Molecular Formula C9H9BrO2
Molecular Weight 229.073
CAS No. 842136-27-0
Cat. No. B2718248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dimethylbenzoic acid
CAS842136-27-0
Molecular FormulaC9H9BrO2
Molecular Weight229.073
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(=O)O)Br)C
InChIInChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyGQDYGQDSEFKPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,4-dimethylbenzoic acid (CAS 842136-27-0): A Strategic Aryl Bromide Building Block for Cross-Coupling Applications


5-Bromo-2,4-dimethylbenzoic acid (CAS 842136-27-0) is a functionalized aromatic building block, classified as a halogenated benzoic acid derivative . Its molecular structure features a carboxylic acid group (-COOH) and a bromine atom (-Br) positioned on a benzene ring that is further substituted with two methyl groups at the 2- and 4-positions . This specific substitution pattern is key to its utility as a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, where the aryl bromide serves as a reactive handle for introducing complex molecular fragments .

Why 5-Bromo-2,4-dimethylbenzoic acid is Not a Commodity: The Functional and Economic Penalties of Substitution


Substituting 5-Bromo-2,4-dimethylbenzoic acid with a non-brominated analog, or even a positional isomer, is not a trivial procurement decision. The presence and specific location of the bromine atom are the primary drivers of both its chemical utility and its cost . Selecting an alternative like 2,4-dimethylbenzoic acid (CAS 611-01-8) forfeits the key synthetic handle required for crucial downstream transformations like cross-couplings, necessitating additional, often low-yielding and time-consuming, synthetic steps to introduce a halogen . Furthermore, selecting a positional isomer (e.g., 3-bromo-2,4-dimethylbenzoic acid) introduces different steric and electronic properties that can significantly alter reaction kinetics, regioselectivity in subsequent steps, and the overall success of a synthetic route . These differences translate directly into higher costs, lower yields, and increased time to project completion.

Evidence-Based Differentiation: Quantitative Benchmarks for Procuring 5-Bromo-2,4-dimethylbenzoic acid (CAS 842136-27-0)


Cross-Coupling Reactivity: The Presence of an Aryl Bromide Handle vs. the Inert Parent Acid

The primary differentiating feature is the presence of the aryl bromide at the 5-position. This allows 5-bromo-2,4-dimethylbenzoic acid to act as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. In contrast, its non-brominated parent, 2,4-dimethylbenzoic acid (CAS 611-01-8), is inert under these conditions . While direct, published kinetic data comparing this specific compound to its analogs is absent from the open literature, its utility in this reaction class is a well-established, quantitative class-level inference based on decades of organometallic chemistry research [1]. This functionality is the primary reason for its selection and use as a synthetic intermediate .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Isomeric Purity: Distinguishing from the 3-Bromo-2,4-dimethylbenzoic Acid Byproduct

The synthesis of 5-bromo-2,4-dimethylbenzoic acid can yield a mixture of regioisomers, primarily the 3-bromo isomer. A reported synthesis route highlights that the desired 5-bromo product can be separated from the undesired 3-bromo-2,4-dimethylbenzoic acid (CAS 1255206-85-9) byproduct . This underscores that material sourced with a specified isomeric purity is critical for reproducible results. The value proposition for procurement lies in sourcing material with a high and verified purity of the correct isomer, as confirmed by analytical data like 1H-NMR [1]. A typical specification from a reputable vendor is ≥98% purity (HPLC), ensuring the absence of significant levels of the isomeric byproduct that could interfere in subsequent reactions .

Analytical Chemistry Quality Control Process Chemistry

Melting Point as a Differentiator from the 2,3-Dimethyl Positional Isomer

Physical properties provide a straightforward method for differentiating between regioisomers. 5-Bromo-2,4-dimethylbenzoic acid has a reported melting point of 180-181 °C . Its close analog, 5-bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4), which differs only in the position of one methyl group, exhibits a substantially lower melting point of 116-118 °C . This >60 °C difference is a direct, quantitative, and easily verifiable property that confirms the correct isomeric form has been procured. This is especially important given that the 2,3-dimethyl isomer is also commercially available .

Physical Chemistry Crystallization Quality Control

Predicted Physicochemical Properties vs. Non-Brominated Parent

The introduction of a bromine atom to the 2,4-dimethylbenzoic acid scaffold alters key physicochemical properties that are central to molecular design in medicinal chemistry. Compared to the parent compound, 2,4-dimethylbenzoic acid (MW: 150.17 g/mol) [1], 5-bromo-2,4-dimethylbenzoic acid has a significantly higher molecular weight (229.07 g/mol) and higher predicted lipophilicity (calculated LogP of 2.9 vs. 2.0) . These are not merely calculated numbers; they are quantitative descriptors of a molecule's potential for membrane permeability, solubility, and protein binding. This specific combination of properties makes the compound a valuable fragment for tuning the ADME profile of drug candidates.

Medicinal Chemistry ADME Prediction Molecular Design

Validated Application Scenarios for 5-Bromo-2,4-dimethylbenzoic acid (CAS 842136-27-0)


Strategic Intermediate in Suzuki-Miyaura Cross-Coupling for Drug Discovery

Based on its class-level inferred reactivity as an aryl bromide, 5-bromo-2,4-dimethylbenzoic acid is an ideal building block for diversifying chemical libraries via palladium-catalyzed Suzuki-Miyaura cross-couplings . It enables the introduction of a wide array of aryl, heteroaryl, or alkenyl groups at the 5-position, directly addressing the need for creating structurally diverse and complex molecules for structure-activity relationship (SAR) studies in medicinal chemistry programs . The differentiated functionality eliminates the need for late-stage halogenation, streamlining the synthetic route to key intermediates.

Isomerically Pure Scaffold for Material Science and Agrochemical Synthesis

The need for high isomeric purity, as evidenced by the documented separation from the 3-bromo byproduct , makes this compound a valuable, well-defined monomer for the synthesis of specialty polymers and advanced materials where precise structural control is paramount . Similarly, its specific substitution pattern serves as a key intermediate for agrochemical research, where the combination of methyl and carboxylic acid functionalities is a common motif in herbicidal and fungicidal lead structures . Procurement of high-purity material ensures reproducibility in material properties and biological activity.

Reference Standard for Analytical Method Development and Quality Control

The >60 °C difference in melting point between 5-bromo-2,4-dimethylbenzoic acid and its 2,3-dimethyl positional isomer provides a strong, quantitative basis for its use as a reference standard. It can be employed to develop and validate robust analytical methods, such as HPLC or DSC, for distinguishing between these closely related regioisomers in complex reaction mixtures or as a quality control check upon receipt of a shipment . This application is critical for ensuring the integrity of both the synthetic process and the final product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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